

A Technical Guide to Natural Analogs of Andrastin C from Marine-Derived Fungi

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Compound of Interest		
Compound Name:	Andrastin C	
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This technical guide provides an in-depth overview of the natural analogs of **Andrastin C**, a class of meroterpenoid compounds isolated from marine-derived fungi. Tailored for researchers, scientists, and drug development professionals, this document details their chemical diversity, biological activities, and underlying mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Introduction

Marine-derived fungi have emerged as a prolific source of structurally unique and biologically active secondary metabolites. Among these, the andrastin family of meroterpenoids, characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, has garnered significant attention. **Andrastin C** and its natural analogs, primarily produced by various species of the genus Penicillium, exhibit a range of promising therapeutic properties, including cytotoxic, antibacterial, and immunosuppressive activities. This guide focuses on the analogs of **Andrastin C** discovered from marine fungal sources, providing a consolidated resource for their study and potential development as therapeutic agents.

Chemical Diversity and Biological Activity

A variety of **Andrastin C** analogs have been isolated from marine-derived fungi, each with unique structural modifications that influence their biological profiles. The following tables summarize the key compounds, their producing organisms, and their reported biological activities.



Table 1: Cytotoxic and Farnesyltransferase Inhibitory

Activities of Andrastin C Analogs

Compound Name	Producing Organism	Cell Line/Target	IC50 (μM)	Reference
Andrastin A	Penicillium sp. FO-3929	Protein Farnesyltransfer ase	24.9	[1]
Andrastin B	Penicillium sp. FO-3929	Protein Farnesyltransfer ase	47.1	[1]
Andrastin C	Penicillium sp. FO-3929	Protein Farnesyltransfer ase	13.3	[1]
Penimeroterpeno id A	Penicillium sp. (from deep-water sediment)	A549 (Lung Carcinoma)	28.5	
HCT116 (Colon Carcinoma)	35.7			_
SW480 (Colon Carcinoma)	42.3	_		

Table 2: Antibacterial Activity of Andrastin C Analogs

Compound Name	Producing Organism	Bacterial Strain	MIC (μg/mL)	Reference
10-demethylated andrastone A	Penicillium vulpinum	Bacillus megaterium	6.25	
Andrastin analog (Compound 5)	Penicillium vulpinum	Bacillus paratyphosus B	6.25	
Andrastin analog (Compound 6)	Penicillium vulpinum	Bacillus megaterium	6.25	



Table 3: Immunosuppressive Activity of Peniandrastin

Analogs

Analogs				
Compound Name	Producing Organism	Target Cell Proliferation	IC50 (μM)	Reference
Peniandrastin A	Penicillium sp. sb62	Con A-induced T	25.18	
LPS-induced B cell	12.55			
Peniandrastin C	Penicillium sp. sb62	Con A-induced T	15.23	
LPS-induced B cell	9.87			_
Peniandrastin D	Penicillium sp. sb62	Con A-induced T	36.52	
LPS-induced B cell	18.24			
Peniandrastin G	Penicillium sp. sb62	Con A-induced T cell	7.49	_
LPS-induced B cell	6.73			
Peniandrastin H	Penicillium sp. sb62	Con A-induced T	10.12	
LPS-induced B cell	8.91			_

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of **Andrastin C** analogs.



Fungal Fermentation and Extraction

- Fungal Culture: The producing fungal strain (e.g., Penicillium sp.) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for several days at a controlled temperature (e.g., 28°C) to obtain a sufficient amount of mycelia.
- Large-Scale Fermentation: The mycelia are then used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth - PDB) in flasks. The fermentation is carried out for a period of 7 to 30 days under static or shaking conditions at a controlled temperature.
- Extraction: After the fermentation period, the culture broth is separated from the mycelia by
 filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (EtOAc).
 The mycelia are also often extracted separately with a solvent like methanol or acetone. The
 organic extracts are then combined and concentrated under reduced pressure to yield a
 crude extract. [2][3]

Isolation and Purification

- Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or vacuum liquid chromatography (VLC) over silica gel.
- Column Chromatography: The resulting fractions are further purified by repeated column chromatography. [4][5]Silica gel is a commonly used stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) employed to elute the compounds based on their polarity. [6]3. High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water). [7]

Structure Elucidation

The chemical structures of the purified **Andrastin C** analogs are determined using a combination of spectroscopic techniques:

 Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.
- Electronic Circular Dichroism (ECD): The absolute configuration of the chiral centers is often determined by comparing the experimental ECD spectrum with the calculated spectrum.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [8][9][10][11][12]

- Cell Seeding: Human cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. [13][14][15][16][17]

 Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

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- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: The bacterial suspension is added to each well containing the diluted compound.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A). [18][19][20][21][22]

- Cell Isolation: Splenocytes are isolated from a suitable animal model (e.g., mice).
- Stimulation and Treatment: The splenocytes are seeded in 96-well plates and stimulated with Con A in the presence of various concentrations of the test compound.
- Incubation: The plates are incubated for a period of 48-72 hours.
- Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT assay or by measuring the incorporation of a labeled nucleotide (e.g., BrdU).
- Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated, and the IC50 value is determined.

This assay evaluates the inhibitory effect of a compound on the proliferation of B-lymphocytes stimulated by lipopolysaccharide (LPS). [23][24][25][26][27]

- Cell Isolation: Splenocytes are isolated as described for the T-cell proliferation assay.
- Stimulation and Treatment: The cells are seeded in 96-well plates and stimulated with LPS in the presence of different concentrations of the test compound.
- Incubation and Proliferation Measurement: The subsequent steps of incubation and proliferation measurement are similar to the T-cell proliferation assay.

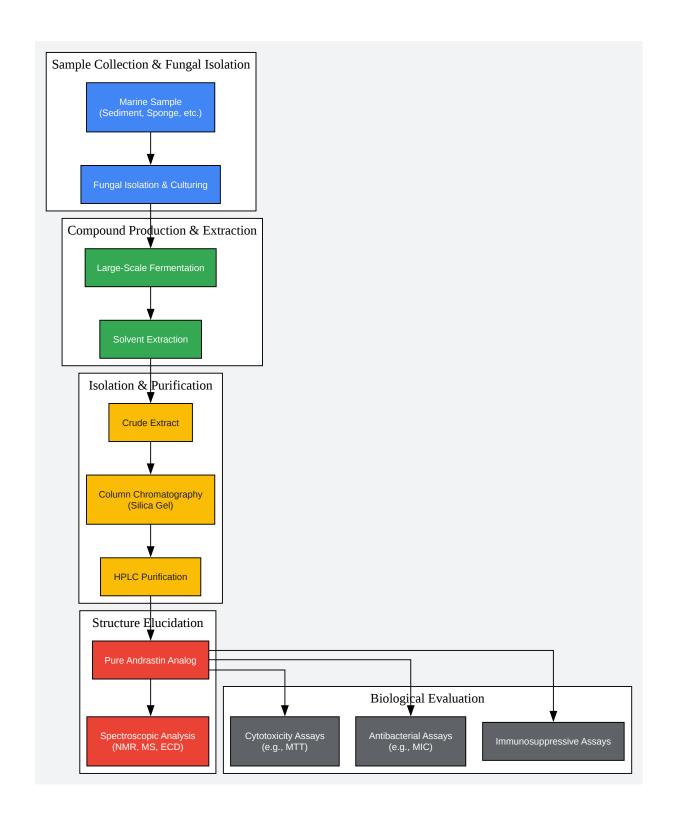


• Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the discovery of **Andrastin C** analogs and their proposed mechanism of action.

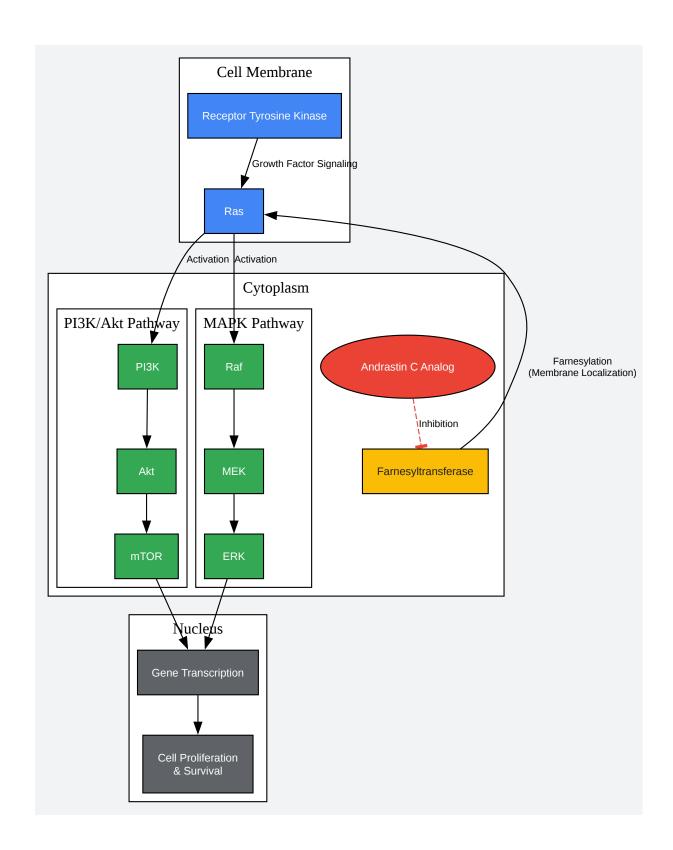




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Caption: Experimental workflow for the discovery and characterization of **Andrastin C** analogs.





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Caption: Proposed signaling pathway for **Andrastin C** analogs as farnesyltransferase inhibitors.

Mechanism of Action

The primary mechanism of action for Andrastin A and its analogs is the inhibition of protein farnesyltransferase (FTase). [28][29][30][31]This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.

Inhibition of the Ras Signaling Pathway

Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival. For Ras to become active, it must be localized to the inner surface of the cell membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is farnesylation, the attachment of a farnesyl pyrophosphate group, catalyzed by FTase.

By inhibiting FTase, **Andrastin C** analogs prevent the farnesylation of Ras. This traps Ras in the cytosol, preventing its association with the cell membrane and subsequent activation. As a result, the downstream signaling cascades initiated by Ras are blocked. [32]

Downstream Effects on PI3K/Akt and MAPK Pathways

The inhibition of Ras activation has significant downstream consequences on two major signaling pathways:

• The PI3K/Akt/mTOR Pathway: Ras is a key upstream activator of phosphoinositide 3-kinase (PI3K). Inhibition of Ras leads to the downregulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. [33][34][35][36][37]* The Raf/MEK/ERK (MAPK) Pathway: Ras also activates the Raf kinase, initiating the mitogenactivated protein kinase (MAPK) cascade. By blocking Ras, andrastins can suppress the activation of the Raf/MEK/ERK pathway, which is heavily involved in cell proliferation and differentiation. [38][39][40] The dual inhibition of these critical signaling pathways likely underlies the potent cytotoxic and antiproliferative effects observed for many **Andrastin C** analogs.

Conclusion



The natural analogs of **Andrastin C** from marine-derived fungi represent a structurally diverse and biologically active class of compounds with significant therapeutic potential. Their ability to inhibit farnesyltransferase and consequently disrupt key signaling pathways involved in cell growth and survival makes them attractive candidates for further investigation in oncology, immunology, and infectious disease research. This technical guide provides a foundational resource to aid researchers in the exploration and development of these promising natural products.

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